molecular formula C12H15ClN2O3 B3043229 Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate CAS No. 803729-93-3

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate

Cat. No.: B3043229
CAS No.: 803729-93-3
M. Wt: 270.71 g/mol
InChI Key: BKIXWHLSZMQYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate is a chemical compound with the molecular formula C12H15ClN2O3. It is known for its applications in various fields including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ester group, a urea derivative, and a chloroethyl group.

Scientific Research Applications

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its ability to interact with DNA.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate is classified as a combustible solid . It does not have a flash point . It’s recommended to store it in a well-ventilated place and keep the container tightly closed . If swallowed, it can be harmful and it’s advised to call a poison center or doctor if you feel unwell . It can cause skin and eye irritation . If inhaled, it may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate typically involves the reaction of 3-aminobenzoic acid with 2-chloroethyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a candidate for anticancer research. The ester and urea groups also play a role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 3-aminobenzoate: Lacks the chloroethyl and urea groups, making it less reactive.

    Ethyl 3-({[(2-Bromoethyl)amino]carbonyl}amino)benzoate: Similar structure but with a bromoethyl group, which may have different reactivity and biological activity.

    Ethyl 3-({[(2-Hydroxyethyl)amino]carbonyl}amino)benzoate: Contains a hydroxyethyl group, leading to different chemical properties and applications.

Properties

IUPAC Name

ethyl 3-(2-chloroethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-4-3-5-10(8-9)15-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIXWHLSZMQYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.